molecular formula C6H10ClNO B076833 1-Piperidinecarbonyl chloride CAS No. 13939-69-0

1-Piperidinecarbonyl chloride

Cat. No. B076833
CAS RN: 13939-69-0
M. Wt: 147.6 g/mol
InChI Key: BIFDXOOJPDHKJH-UHFFFAOYSA-N
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Description

1-Piperidinecarbonyl chloride is a chemical compound of interest due to its applications in the synthesis of various organic molecules. It serves as an intermediate in the preparation of functionalized piperidines, which are significant in medicinal chemistry and materials science.

Synthesis Analysis

1-Piperidinecarbonyl chloride can be synthesized through various methods, including the conversion of 1,3-dicarbonyl compounds to highly functionalized piperidines using catalytic amounts of bromodimethylsulfonium bromide (Khan, Parvin, & Choudhury, 2008). This process involves multi-component reactions that allow for the facile access to these functionalized compounds.

Molecular Structure Analysis

The molecular structure of related piperidine compounds has been extensively studied. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate reveals detailed information on how functional groups influence the overall molecular conformation (Khan, Ibrar, Lal, Altaf, & White, 2013).

Scientific Research Applications

  • Drug Development : It's used in the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. This synthesis involves a tandem Heck-lactamization and a highly chemoselective Grignard addition (Chung et al., 2006).

  • Neurotransmitter Analysis : Piperidine is considered a putative neurotransmitter. A method for its sensitive determination, essential for evaluating its physiological role, has been developed using derivatization with 5-di-n-butylaminonaphthalene-1-sulphonyl chloride (Seiler & Schneider, 1974).

  • Synthesis of Antimicrobial Agents : Piperidine derivatives have been synthesized for antimicrobial applications. For example, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones exhibit significant potency against gram-positive bacteria and fungal pathogens (Abdel‐Aziz & Mekawey, 2009).

  • Central Nervous System Research : Various 1-arylcyclohexylamines, synthesized from 1-piperidinocyclohexanecarbonitrile, were evaluated as central nervous system depressants. These compounds showed cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

  • Sulphur-Transfer Reactions : Piperidine-1-sulphenyl chloride, a related compound, has been used as a sulphur-transfer reagent in reactions with diamines to prepare sulphur–nitrogen heterocycles (Bryce, 1984).

  • Catalysis in Organic Synthesis : Trityl chloride, similar in structure to 1-Piperidinecarbonyl chloride, has been used as an organic catalyst for the synthesis of highly substituted piperidines (Sajadikhah et al., 2014).

  • Anti-HIV Agents : Nordihydroguaiaretic acid derivatives, created through a reaction with 1-piperidinecarbonyl chloride, have shown promising activity against HIV (Hwu, Hsu, & Huang, 2008).

  • Pest Control : 1-(1-Methyl-propoxycarbonyl)-2-(2-hydroxyethyl)-piperidine, a derivative, has been studied for its use as an insect repellent (Wahle et al., 1999).

Safety And Hazards

1-Piperidinecarbonyl chloride is classified as a dangerous good for transport and may be subject to additional shipping charges. It is known to cause severe skin burns and eye damage. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Relevant Papers While specific papers on 1-Piperidinecarbonyl chloride were not found, there are numerous papers on piperidine derivatives and their synthesis and pharmacological applications . These could provide valuable insights into the potential uses and future directions for 1-Piperidinecarbonyl chloride.

properties

IUPAC Name

piperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFDXOOJPDHKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30287307
Record name 1-Piperidinecarbonyl chloride
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Piperidinecarbonyl chloride

CAS RN

13939-69-0
Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Synthesis routes and methods

Procedure details

Piperidine (0.3 g, 3.52 mmol) was added to a mixture of phosgene (4.7 ml of 20% phosgene in toluene solution, 8.81 mmol) in methylene chloride (5 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour. The reaction mixture was evaporated in vacuo. The residue was suspended in ether, filtered and the eluents were condensed to obtain a yellow oil. Purification by flash column chromatography (silica gel, 0-20% ethyl acetate/hexane) gave 0.162 g of the title product. IR (film) 1738.9 cm−1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JR Hwu, MH Hsu, RCC Huang - Bioorganic & medicinal chemistry letters, 2008 - Elsevier
… Treatment of NDGA with 1-piperidinecarbonyl chloride in the presence of pyridine at 0 C produced the NDGA carbamate 6a in 72% yield. Under the same conditions, NDGA reacted …
Number of citations: 45 www.sciencedirect.com
HJ Choi, D Ali, JP Lee, KY Yang, JK Park… - Bulletin of the Korean …, 2011 - koreascience.kr
… ) of 1-piperidinecarbonyl chloride in binary solvent mixtures … Plot of log(k/k0) for solvolyses of 1-piperidinecarbonyl chloride against … for solvolyses of 1-piperidinecarbonyl chloride at 25 …
Number of citations: 3 koreascience.kr
X Creary, AJ Rollin - The Journal of Organic Chemistry, 1979 - ACS Publications
… -34-7; cyclohexyl chloroformate, 13248-54-9; cholesteryl chloroformate, 7144-08-3; phenyl chloroformate, 1885-14-9; dimethylcarbamic chloride, 79-44-7; 1 -piperidinecarbonyl chloride…
Number of citations: 10 pubs.acs.org
MJ D'Souza, DN Kevill - International Journal of Molecular Sciences, 2016 - mdpi.com
… The much slower reaction for the 4-morpholinecarbonyl chloride than for the 1-piperidinecarbonyl chloride was considered to reflect the electron-withdrawing influence of the oxygen …
Number of citations: 14 www.mdpi.com
TV Pho, FM Toma, ML Chabinyc… - Angewandte Chemie …, 2013 - Wiley Online Library
… triimides (DTIs) were prepared in three high-yielding steps, with the key reaction being the Friedel–Crafts carbamylation of decacyclene using 1-piperidinecarbonyl chloride to afford the …
Number of citations: 93 onlinelibrary.wiley.com
J Borisek, M Vizovisek, P Sosnowski… - Journal of medicinal …, 2015 - ACS Publications
… reacted in turn with 1-piperidinecarbonyl chloride to afford 10 (16% overall yield). Noteworthy, the reaction of 4-amino-3-fluorobenzoic acid with 1-piperidinecarbonyl chloride led to the …
Number of citations: 26 pubs.acs.org
WA Bolhofer, JC Sheehan… - Journal of the American …, 1960 - ACS Publications
Nine new penicillin analogs have been synthesized totally in multigram quantities from/-butyl 4-carbobenzyloxy-5, 5-dimethyl-a-amino-2-thiazolidineacetate hydrochloride (I). Reaction …
Number of citations: 18 pubs.acs.org
R Leiva, C Seira, A McBride, M Binnie, FJ Luque… - Bioorganic & Medicinal …, 2015 - Elsevier
… Briefly, the reaction of amantadine with 1-piperidinecarbonyl chloride in dichloromethane in the presence of triethylamine furnished, after column chromatography, urea 6 in 31% yield. …
Number of citations: 8 www.sciencedirect.com
GM Shutske, JD Tomer, KJ Kapples, NJ Hrib… - Journal of …, 1992 - Elsevier
… Compound 6a was also reacted with 1-piperidinecarbonyl chloride to give 7n, which yielded the corresponding 4-aminod-pyridyl carbamate 2c after hydrolysis in aqueous trifluoroacetic …
Number of citations: 5 www.sciencedirect.com
R Leiva Martínez, C Seira Castán… - … & Medicinal Chemistry …, 2015 - diposit.ub.edu
The adamantane scaffold is found in several marketed drugs and in many investigational 11b-HSD1 inhibitors. Interestingly, all the clinically approved adamantane derivatives are C-1 …
Number of citations: 2 diposit.ub.edu

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